![molecular formula C13H10O3 B14865159 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one typically involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. One common method involves the use of α-diazocarbonyl compounds and aldehydes or ketones in the presence of a rhodium catalyst to form carbonyl ylides, which then undergo cycloaddition reactions to yield the desired dioxepin structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthalene compounds.
Scientific Research Applications
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another heterocyclic compound with a similar fused ring system.
Benzo[2,1-b3,4-b’]dithiophene: A related compound used in photovoltaic applications.
Uniqueness
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is unique due to its dioxepin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
benzo[h][1,5]benzodioxepin-3-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6H,7-8H2 |
InChI Key |
LULINCQYMZAICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


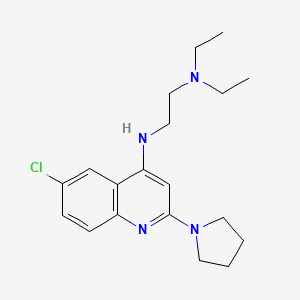
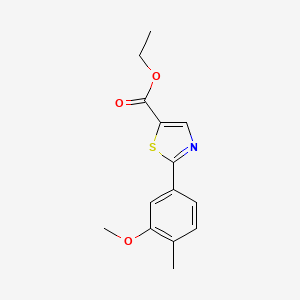

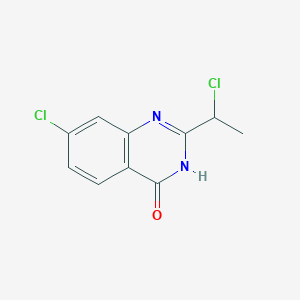
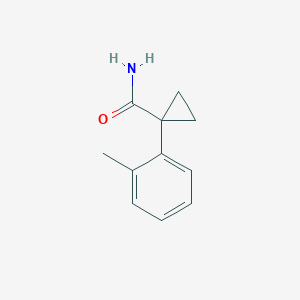



![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)

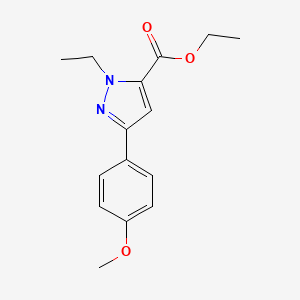

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)

